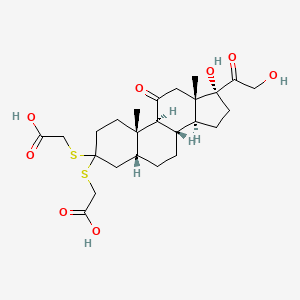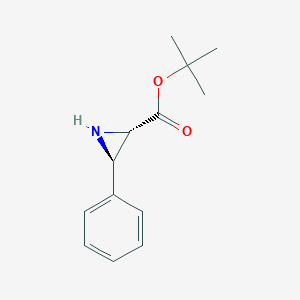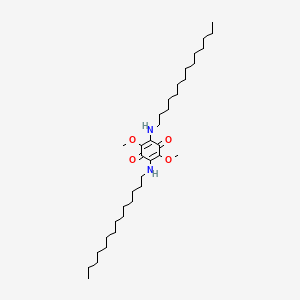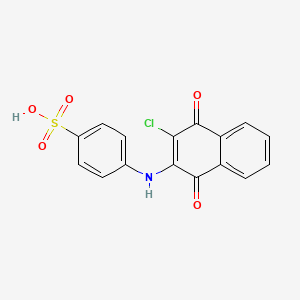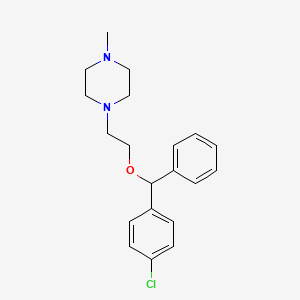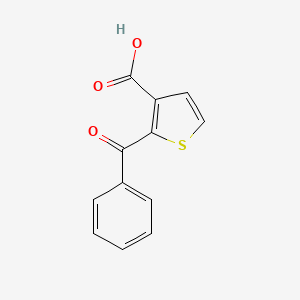
2-Heptanol, benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl benzoate is an ester compound formed from the reaction between benzoic acid and heptanol. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. The chemical structure of 2-Heptyl benzoate consists of a benzoate group attached to a heptyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Heptyl benzoate can be synthesized through the esterification reaction between benzoic acid and heptanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion. The general reaction is as follows:
C6H5COOH+C7H15OH→C6H5COOC7H15+H2O
Industrial Production Methods
In industrial settings, the production of 2-Heptyl benzoate may involve continuous esterification processes where benzoic acid and heptanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and heptanol.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may require reagents like sodium alkoxides.
Major Products
Hydrolysis: Benzoic acid and heptanol.
Reduction: Benzoic alcohol and heptanol.
Substitution: Depending on the nucleophile, various substituted benzoates can be formed.
Wissenschaftliche Forschungsanwendungen
2-Heptyl benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2-Heptyl benzoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing benzoic acid and heptanol. Benzoic acid can then participate in various metabolic pathways, while heptanol may be further metabolized or excreted.
Vergleich Mit ähnlichen Verbindungen
2-Heptyl benzoate can be compared with other esters such as:
Ethyl benzoate: Similar structure but with an ethyl group instead of a heptyl group.
Methyl benzoate: Contains a methyl group, making it more volatile and with a different odor profile.
Butyl benzoate: Has a butyl group, used in different industrial applications.
Uniqueness
2-Heptyl benzoate’s longer heptyl chain compared to other benzoates gives it unique physical and chemical properties, such as lower volatility and a distinct odor profile, making it suitable for specific applications in fragrances and flavoring agents.
Eigenschaften
CAS-Nummer |
6624-59-5 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
heptan-2-yl benzoate |
InChI |
InChI=1S/C14H20O2/c1-3-4-6-9-12(2)16-14(15)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
InChI-Schlüssel |
WMGISUKBJZWCDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)OC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



